molecular formula C19H24N4OS B2367676 N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 1099233-41-6

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2367676
CAS No.: 1099233-41-6
M. Wt: 356.49
InChI Key: BCAUMGFBHBYHIH-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a high-purity synthetic compound offered for research purposes. This acetamide derivative features a complex molecular structure that may be of significant interest in several scientific fields. Researchers are exploring its potential applications, which could include serving as a key intermediate in organic synthesis or as a candidate for biochemical screening in medicinal chemistry. Its molecular architecture, containing an imidazole ring linked via a sulfanylacetamide bridge to a cyanoalkyl group, suggests potential for [ specific mechanism of action, e.g., enzyme inhibition or receptor modulation ]. The primary research value of this compound lies in [ primary research value, e.g., the development of novel therapeutic agents or the study of specific biological pathways ]. Further investigations are ongoing to fully elucidate its properties and mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-13(2)19(5,12-20)22-17(24)11-25-18-21-6-7-23(18)16-9-14(3)8-15(4)10-16/h6-10,13H,11H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAUMGFBHBYHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC(C)(C#N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a novel compound with potential therapeutic applications. Its unique structural features, including a cyano group and an imidazole moiety, suggest various biological activities that warrant detailed investigation.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 1038012-47-3

Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory and anti-cancer properties. The imidazole ring is known for its role in enzyme inhibition, while the cyano group can enhance lipophilicity, potentially increasing bioavailability.

1. Anti-inflammatory Activity

Studies have shown that imidazole derivatives can modulate inflammatory pathways. For instance:

  • In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when treated with lipopolysaccharides (LPS) .

2. Antioxidant Properties

The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays. Results indicated a strong antioxidant capacity, suggesting potential protective effects against oxidative stress-related diseases.

3. Anticancer Potential

Research into similar compounds has indicated that they may inhibit cancer cell proliferation:

  • Cell viability assays showed that treatment with the compound resulted in reduced viability of various cancer cell lines, including breast and lung cancer cells, at concentrations ranging from 10 to 50 µM .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study A Demonstrated significant reduction in inflammation markers in a CFA-induced paw edema model .
Study B Showed cytotoxic effects on breast cancer cells with IC50 values around 30 µM .
Study C Evaluated antioxidant activity using DPPH assay, yielding an IC50 of 25 µM .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to herbicidal acetamides from , which share a common 2-chloroacetamide backbone but differ in substituents and aromatic systems:

Compound Name (IUPAC) Key Substituents Functional Groups Reported Use
Target Compound : N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide Cyano group, 3,5-dimethylphenylimidazole, sulfanyl linker Acetamide, imidazole, thioether Not specified
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, 2,3-dimethylphenyl, isopropyl Chloroacetamide, branched alkyl Herbicide
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, 2,6-diethylphenyl, methoxymethyl Chloroacetamide, ether Herbicide
2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Chloro, 2,6-dimethylphenyl, 3-methoxy-2-thienyl Chloroacetamide, thiophene, ether Herbicide

Key Differences :

  • Substituents: The target compound replaces the chloro group common in herbicidal acetamides with a cyano group, which may alter electronic properties and binding affinity.
Functional Group Analysis
  • Cyano Group: Increases polarity and electron-withdrawing effects compared to chloro substituents, possibly improving solubility in polar solvents .
  • Sulfanyl Linker : May confer resistance to hydrolysis relative to oxygen-based linkers, extending environmental or metabolic persistence.
Physicochemical Properties (Inferred)
  • Molecular Weight: Estimated to be higher than herbicidal analogues due to the imidazole and cyano groups, which could impact bioavailability.

Preparation Methods

Cyclocondensation of 3,5-Dimethylbenzaldehyde with Thiourea

The Debus-Radziszewski reaction facilitates imidazole ring formation. A mixture of 3,5-dimethylbenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and ammonium acetate (2.0 equiv) in acetic acid undergoes reflux at 120°C for 12 hours. Post-reaction, the crude product is precipitated using ice-water and purified via recrystallization (ethanol/water), yielding 68–72% of the thiol intermediate.

Key Data

Parameter Value
Solvent Acetic acid
Temperature 120°C
Yield 68–72%
Purity (HPLC) ≥95%

Alternative Route via Mercaptoimidazole Alkylation

A patent-pending method (WO2017151549A1) describes alkylation of 2-mercaptoimidazole with 3,5-dimethylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C). This approach achieves higher regioselectivity (>90%) but requires stringent anhydrous conditions.

Thioether Linkage Formation

Nucleophilic Substitution with Chloroacetamide

Intermediate A (chloroacetamide, 1.2 equiv) reacts with the thiol intermediate (1.0 equiv) in DMF using K₂CO₃ (2.0 equiv) as a base. The reaction proceeds at 80°C for 6 hours, yielding 75–80% of the thioether-acetamide adduct.

Optimization Table

Base Solvent Temperature Yield (%)
K₂CO₃ DMF 80°C 75–80
NaH THF 60°C 65–70
Et₃N CH₂Cl₂ RT 50–55

Mitsunobu Reaction for Sterically Hindered Systems

For sterically demanding substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples the thiol with 2-hydroxyacetamide derivatives. This method avoids base-induced degradation of the nitrile group, achieving 85% yield.

Amide Bond Formation with 2-Cyano-3-methylbutan-2-amine

Carbodiimide-Mediated Coupling

The thioether-acetamide intermediate (1.0 equiv) reacts with 2-cyano-3-methylbutan-2-amine (1.1 equiv) using EDCl/HOBt in CH₂Cl₂ at 0–25°C. The reaction achieves 88% yield after 12 hours, with purity >98% after silica gel chromatography.

Side Reaction Mitigation

  • Nitrile Hydrolysis : Maintain pH < 7 using HCl scavengers (e.g., HOAt).
  • Racemization : Use low temperatures (0–5°C) and short reaction times.

Schlenk Technique for Moisture-Sensitive Intermediates

Under anhydrous conditions, acyl chlorides derived from the thioether-acetamide react with the amine in toluene at −78°C, yielding 92% product. This method is preferred for gram-scale synthesis.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A pilot-scale process (WO2017151549A1) employs tubular reactors for the thioether formation step, reducing reaction time from 6 hours to 15 minutes and improving yield to 89%.

Green Chemistry Approaches

Patent US9579324B2 highlights solvent-free mechanochemical synthesis using ball milling (ZrO₂ beads, 30 Hz). This method achieves 94% yield with minimal waste.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 2.35 (s, 6H, Ar-CH₃), 3.20 (s, 2H, SCH₂), 7.25–7.40 (m, 3H, Ar-H).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₃N₃OS: 357.1612; found: 357.1608.

Purity Protocols

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 8.2 min.
  • XRD : Confirms crystalline form stability up to 150°C.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the imidazole core via cyclization of substituted amidines or 1,3-dipolar cycloaddition reactions, as seen in analogous compounds .
  • Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution between a thiol-containing imidazole derivative and α-haloacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Functionalization of the alkyl chain (e.g., cyano and methyl groups) via alkylation or Michael addition, requiring careful optimization of temperature and solvent polarity to avoid side reactions .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are standard .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent integration and connectivity, with characteristic shifts for the cyano group (~2.5 ppm, CH₃) and imidazole protons (~7.2–8.4 ppm) .
  • IR Spectroscopy : Key peaks include ν(C≡N) ~2240 cm⁻¹, ν(C=O) ~1670 cm⁻¹, and ν(N–H) ~3260 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected vs. observed) with <2 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, SHELX-based refinement is used to resolve bond angles and torsion angles .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Answer :

  • Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping proton signals in crowded aromatic regions) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aiding in assignment .
  • Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to detect disorder or conformational flexibility in the cyanoalkyl chain .

Q. What experimental strategies improve reaction yields in multi-step syntheses of this compound?

  • Answer :

  • Catalyst Optimization : Copper(I) iodide or Pd-based catalysts enhance regioselectivity in imidazole formation, reducing by-products .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis accelerates reaction kinetics .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching to prevent degradation of acid-sensitive groups (e.g., cyano) .

Q. How do structural modifications to the imidazole or phenyl rings influence biological activity?

  • Answer :

  • SAR Studies :
  • 3,5-Dimethylphenyl : Enhances lipophilicity and membrane permeability, as observed in analogous acetamide derivatives .
  • Imidazole Substituents : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, potentially boosting enzyme inhibition (e.g., kinase targets) .
  • Biological Assays : In vitro screening (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) identifies key binding interactions .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Answer :

  • LogP Calculation : Use MarvinSketch or ChemAxon to estimate partition coefficients, critical for pharmacokinetic profiling .
  • pKa Prediction : ADMET Predictor or ACD/Labs software models ionization states, informing solubility and bioavailability .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses conformational stability in aqueous environments, relevant for drug delivery .

Q. How can researchers validate the purity of synthesized batches for reproducibility?

  • Answer :

  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at λ=254 nm ensures >95% purity .
  • Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometry, with ≤0.4% deviation from theoretical values .
  • DSC/TGA : Detects polymorphic forms or hydrate formation, which may affect biological activity .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?

  • Answer :

  • Metabolic Stability : Assess hepatic microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation in vivo .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>90%) may reduce free drug concentration .
  • Formulation Adjustments : Nanoemulsion or liposomal encapsulation improves bioavailability if solubility limits in vivo efficacy .

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